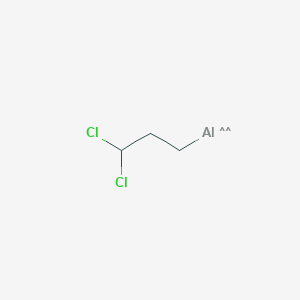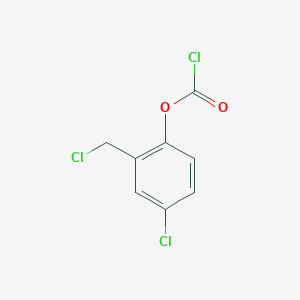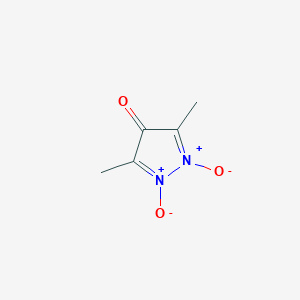
1,3,5-Tris(chloromethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(chloromethyl)-2-methylbenzene: is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three of the hydrogen atoms are replaced by chloromethyl groups and one by a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloromethyl)-2-methylbenzene can be synthesized through the chloromethylation of 1,3,5-trimethylbenzene. The reaction typically involves the use of chloromethyl methyl ether and a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like methylene chloride at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions yield fully methylated benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tris(chloromethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its reactive chloromethyl groups
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(chloromethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a source of reactive intermediates that can form covalent bonds with other molecules .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(chloromethyl)benzene: Similar structure but lacks the methyl group at the 2-position.
1,3,5-Tris(bromomethyl)-2-methylbenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Similar structure but with additional methyl groups at the 4 and 6 positions.
Uniqueness: 1,3,5-Tris(chloromethyl)-2-methylbenzene is unique due to the presence of both chloromethyl and methyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective reactions and the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
20902-16-3 |
|---|---|
Formule moléculaire |
C10H11Cl3 |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
1,3,5-tris(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11Cl3/c1-7-9(5-12)2-8(4-11)3-10(7)6-13/h2-3H,4-6H2,1H3 |
Clé InChI |
BWGTZDWXIAAULN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1CCl)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


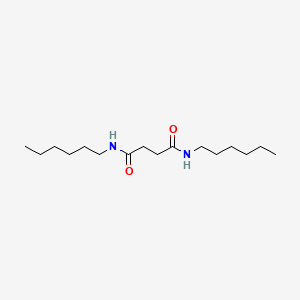
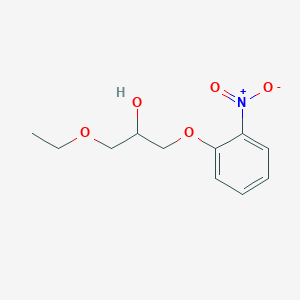
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)



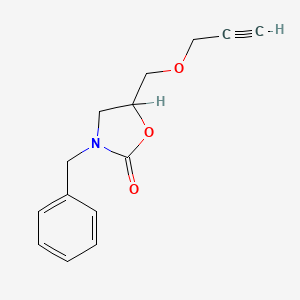
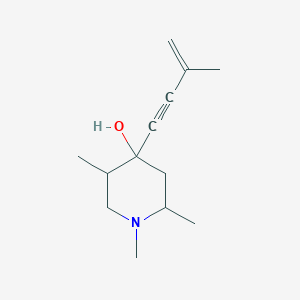
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)
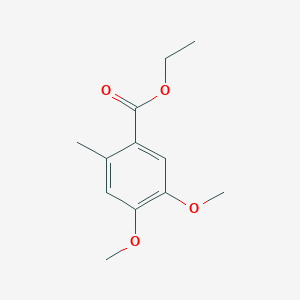
![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
